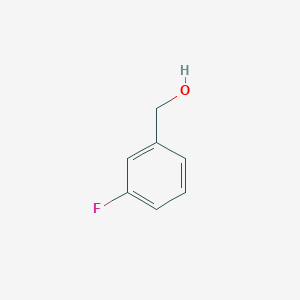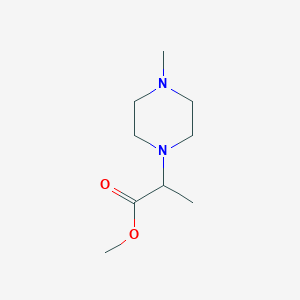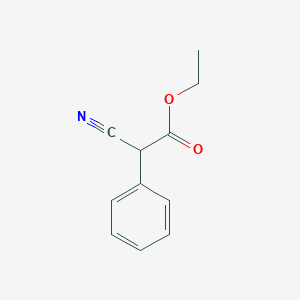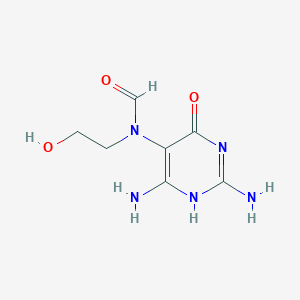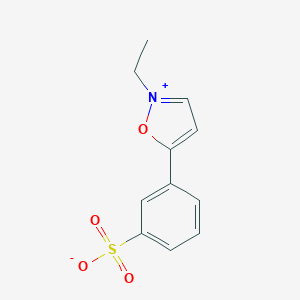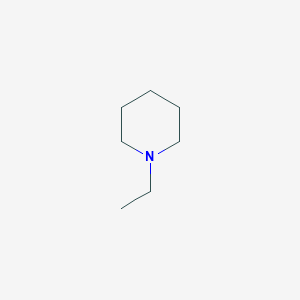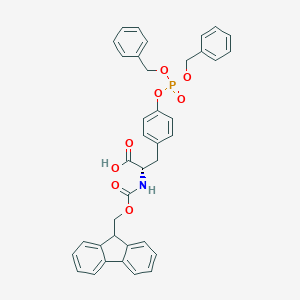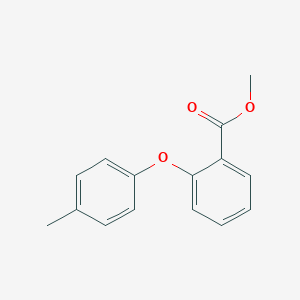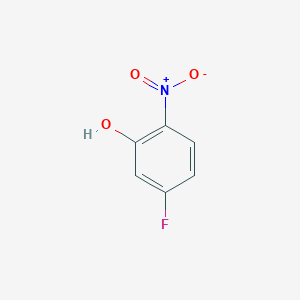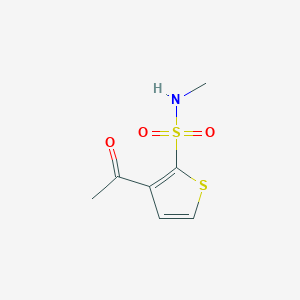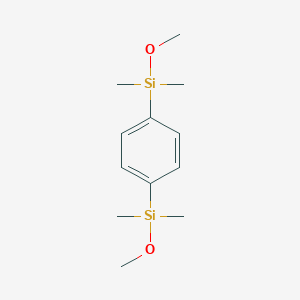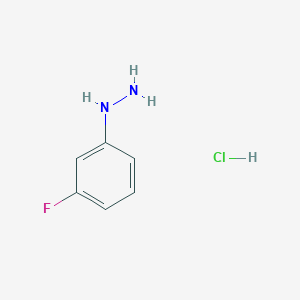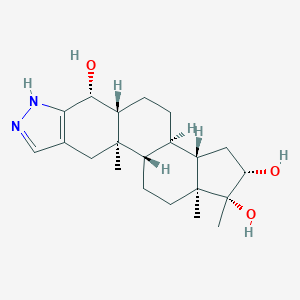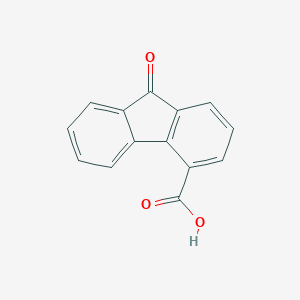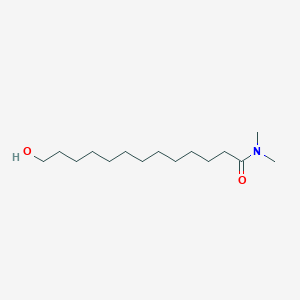
Tradecamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tradecamide is a synthetic peptide that is widely used in scientific research applications due to its mechanism of action and biochemical and physiological effects. It is a derivative of the natural peptide, gramicidin S, and is produced through a complex synthesis method that involves several steps.
Mechanism Of Action
Tradecamide works by binding to the hydrophobic region of the ion channel and disrupting its function. This leads to a decrease in ion flux across the membrane and a subsequent disruption of cellular processes that depend on ion gradients. The exact mechanism of action is still being studied, but it is believed to involve changes in the conformation and stability of the ion channel.
Biochemical And Physiological Effects
Tradecamide has been shown to have a variety of biochemical and physiological effects in different experimental systems. It has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis in cancer cells. It has also been shown to modulate the activity of certain enzymes and to affect the release of neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tradecamide in lab experiments is its specificity for ion channels. It has a high affinity for certain types of ion channels, which allows for precise modulation of their activity. However, one limitation is that it can be difficult to obtain high yields of pure peptide due to the complexity of the synthesis process.
Future Directions
There are many potential future directions for research on Tradecamide. One area of interest is the development of new synthesis methods that can produce higher yields of pure peptide. Another area of interest is the use of Tradecamide as a tool for studying the structure and function of ion channels in different experimental systems. Finally, there is potential for the development of new drugs based on the structure and mechanism of action of Tradecamide.
Synthesis Methods
The synthesis of Tradecamide involves the use of solid-phase peptide synthesis (SPPS) and other chemical reactions. The process begins with the activation of the carboxyl group of the amino acid using a coupling reagent. The activated amino acid is then added to the growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Scientific Research Applications
Tradecamide is commonly used in scientific research as a model system for studying ion channels and membrane proteins. It has been shown to bind to and block the activity of the bacterial ion channel, gramicidin A, which is similar in structure to mammalian ion channels. This makes it a useful tool for studying the mechanisms of ion channel function and regulation.
properties
CAS RN |
132787-19-0 |
|---|---|
Product Name |
Tradecamide |
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
13-hydroxy-N,N-dimethyltridecanamide |
InChI |
InChI=1S/C15H31NO2/c1-16(2)15(18)13-11-9-7-5-3-4-6-8-10-12-14-17/h17H,3-14H2,1-2H3 |
InChI Key |
YWPSCECSGOKQRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCCCCCCCCCCO |
Canonical SMILES |
CN(C)C(=O)CCCCCCCCCCCCO |
Other CAS RN |
132787-19-0 |
synonyms |
Tradecamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



